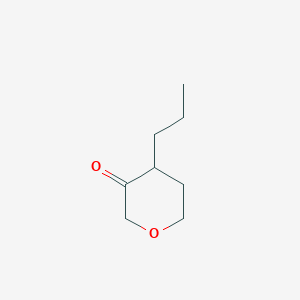

4-Propyloxan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Propyloxan-3-one is an organic compound with the molecular formula C8H14O2 It is a member of the oxanone family, characterized by a six-membered ring containing one oxygen atom and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyloxan-3-one can be achieved through several methods. One common approach involves the cyclization of 4-hydroxybutanal with propylmagnesium bromide, followed by oxidation. The reaction conditions typically include:

Cyclization: The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C.

Oxidation: The cyclized product is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 4-propyl-2-oxobutanal in the presence of a palladium catalyst. This method offers high yields and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Propyloxan-3-one undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium dichromate (K2Cr2O7) in acidic conditions.

Reduction: Reduction of this compound using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) results in the formation of the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted oxanones depending on the nucleophile used.

Scientific Research Applications

4-Propyloxan-3-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Propyloxan-3-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect oxidative stress pathways and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

4-Butyloxan-3-one: Similar in structure but with a butyl group instead of a propyl group.

4-Methyloxan-3-one: Contains a methyl group instead of a propyl group.

4-Ethyloxan-3-one: Contains an ethyl group instead of a propyl group.

Uniqueness

4-Propyloxan-3-one is unique due to its specific propyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Biological Activity

4-Propyloxan-3-one, a compound belonging to the class of oxanones, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxanone structure, which consists of a five-membered lactone ring. Its chemical formula is C6H10O2, and it exhibits properties typical of lactones, such as volatility and reactivity in various chemical environments.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities based on empirical studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated significant inhibition of bacterial growth against various strains.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

This data suggests that this compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of this compound, researchers found that it significantly reduced the production of pro-inflammatory cytokines in cultured macrophages. The compound was shown to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Anticancer Potential

Emerging research points to the potential anticancer properties of this compound. In a recent study involving cancer cell lines, treatment with varying concentrations of the compound resulted in reduced cell viability and increased apoptosis rates.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MDA-MB-231 (breast cancer) | 25 | 40 |

| HCT116 (colon cancer) | 30 | 35 |

These findings indicate that this compound may interfere with cancer cell proliferation and promote programmed cell death.

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

- Inhibition of Enzymatic Activity : The compound appears to inhibit key enzymes involved in inflammatory pathways.

- Modulation of Gene Expression : It may alter the expression levels of genes associated with cell cycle regulation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment with this compound, contributing to its anticancer effects.

Case Studies

A notable case study published in the Journal of Agricultural and Food Chemistry highlighted the use of this compound in food preservation due to its antimicrobial properties. The study demonstrated that incorporating this compound into food products significantly extended shelf life while maintaining safety and quality standards.

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

4-propyloxan-3-one |

InChI |

InChI=1S/C8H14O2/c1-2-3-7-4-5-10-6-8(7)9/h7H,2-6H2,1H3 |

InChI Key |

LJXBBVNSGVTOFI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCOCC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.